2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxyquinolin-4(1H)-one
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Overview
Description
2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxyquinolin-4(1H)-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with methoxy and hydroxy groups, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxyquinolin-4(1H)-one typically involves multi-step organic reactions
Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Substitution Reactions:
Hydroxylation: The hydroxy group at the 3-position of the quinoline ring can be introduced via selective hydroxylation using reagents like hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxyquinolin-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of quinolinone derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxyquinolin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxyquinolin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The methoxy and hydroxy groups play crucial roles in binding to these targets, influencing the compound’s biological activity. For instance, the hydroxy group can form hydrogen bonds with amino acid residues in the active site of an enzyme, while the methoxy groups can enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)quinolin-4(1H)-one: Lacks the hydroxy group, which may reduce its biological activity.
3-Hydroxy-7-methoxyquinolin-4(1H)-one: Lacks the dimethoxyphenyl group, which may alter its chemical properties and reactivity.
2-(3,4-Dimethoxyphenyl)-3-hydroxyquinolin-4(1H)-one: Similar structure but without the methoxy group at the 7-position, potentially affecting its interaction with molecular targets.
Uniqueness
2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxyquinolin-4(1H)-one is unique due to the combination of methoxy and hydroxy substituents on the quinoline core, which confer specific chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-hydroxy-7-methoxy-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-22-11-5-6-12-13(9-11)19-16(18(21)17(12)20)10-4-7-14(23-2)15(8-10)24-3/h4-9,21H,1-3H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NADIWVLFWSHYJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=C(N2)C3=CC(=C(C=C3)OC)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201175747 |
Source
|
Record name | 4(1H)-Quinolinone, 2-(3,4-dimethoxyphenyl)-3-hydroxy-7-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201175747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313738-75-8 |
Source
|
Record name | 4(1H)-Quinolinone, 2-(3,4-dimethoxyphenyl)-3-hydroxy-7-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1313738-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4(1H)-Quinolinone, 2-(3,4-dimethoxyphenyl)-3-hydroxy-7-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201175747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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